2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl 3,4,5-trimethoxybenzoate
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Overview
Description
2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 3,4,5-TRIMETHOXYBENZOATE is a complex organic compound with a unique structure that combines a benzoxathiol moiety with a trimethoxybenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 3,4,5-TRIMETHOXYBENZOATE typically involves the condensation of 2-oxo-2H-1,3-benzoxathiol-5-yl acetate with 3,4,5-trimethoxybenzoic acid. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as triethylamine, in a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 3,4,5-TRIMETHOXYBENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 3,4,5-TRIMETHOXYBENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 3,4,5-TRIMETHOXYBENZOATE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-METHYLPROPANOATE
- 2-OXO-7-PHENYL-1,3-BENZOXATHIOL-5-YL 3-METHYLBENZOATE
- 2-OXO-7-PHENYL-1,3-BENZOXATHIOL-5-YL (3,4-DIMETHYLPHENOXY)ACETATE
Uniqueness
2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 3,4,5-TRIMETHOXYBENZOATE is unique due to the presence of the trimethoxybenzoate group, which imparts distinct chemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C23H18O7S |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
(2-oxo-7-phenyl-1,3-benzoxathiol-5-yl) 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C23H18O7S/c1-26-17-9-14(10-18(27-2)21(17)28-3)22(24)29-15-11-16(13-7-5-4-6-8-13)20-19(12-15)31-23(25)30-20/h4-12H,1-3H3 |
InChI Key |
JWWHYGUZLOEPJW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC(=C3C(=C2)SC(=O)O3)C4=CC=CC=C4 |
Origin of Product |
United States |
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